molecular formula C9H19NO3 B13482654 (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid

(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid

Cat. No.: B13482654
M. Wt: 189.25 g/mol
InChI Key: PKINVVXBSOCSOY-SSDOTTSWSA-N
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Description

(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is an organic compound with a unique structure that includes a tert-butoxy group, a dimethylamino group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl alcohol, dimethylamine, and a suitable propanoic acid derivative.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Catalysts: Acid or base catalysts to facilitate the reactions.

    Temperature Control: Precise temperature control to optimize reaction rates and minimize side reactions.

    Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy or dimethylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

    Interact with Proteins: Modulate protein-protein interactions, affecting cellular signaling pathways.

    Affect Cellular Processes: Influence cellular processes such as metabolism, cell division, and apoptosis through its biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(tert-butoxy)-2-(methylamino)propanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.

    (2R)-3-(tert-butoxy)-2-(ethylamino)propanoic acid: Similar structure but with an ethylamino group instead of a dimethylamino group.

    (2R)-3-(tert-butoxy)-2-(propylamino)propanoic acid: Similar structure but with a propylamino group instead of a dimethylamino group.

Uniqueness

(2R)-3-(tert-butoxy)-2-(dimethylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butoxy and dimethylamino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-6-7(8(11)12)10(4)5/h7H,6H2,1-5H3,(H,11,12)/t7-/m1/s1

InChI Key

PKINVVXBSOCSOY-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)N(C)C

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N(C)C

Origin of Product

United States

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